2-Hydrazinoquinazolin-4(3H)-one
Overview
Description
2-Hydrazinoquinazolin-4(3H)-one is a chemical compound with the CAS Number: 59342-31-3 . It has a molecular weight of 176.18 .
Synthesis Analysis
The synthesis of this compound involves a multistep process from various primary amines . In one study, a series of novel 2-(3-substituted-4-oxo-3,4-dihydroquinazolin-2-yl)-2,3-dihydrophthalazine-1,4-diones were synthesized by the reaction of 3-(substituted)-2-hydrazino-quinazoline-4(3H)-ones with phthalic anhydride .Molecular Structure Analysis
The IUPAC name of this compound is 2-hydrazino-4(1H)-quinazolinone . The InChI Code is 1S/C8H8N4O/c9-12-8-10-6-4-2-1-3-5(6)7(13)11-8/h1-4H,9H2,(H2,10,11,12,13) .Chemical Reactions Analysis
In a study, this compound was used as a starting material to synthesize a series of novel compounds. The reaction involved 3-(substituted)-2-hydrazino-quinazoline-4(3H)-ones with phthalic anhydride . In another study, 3-cyclohexyl-2-hydrazino quinazolin-4(3H)-one was reacted with a variety of aldehydes and ketones .Physical and Chemical Properties Analysis
This compound is a solid substance . It has a molecular weight of 176.18 .Scientific Research Applications
Chemical Reactivity and Synthesis
2-Hydrazinoquinazolin-4(3H)-one demonstrates unique reactivity in chemical synthesis. For instance, it reacts with acetylacetone to form 1-methyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-ones, rather than the expected 2-(3,5-dimethyl-1H-pyrazol-1-yl)quinazolin-4(3H)-ones (Danylchenko et al., 2015). This chemical flexibility is further exemplified in studies showing tautomerism in 2-hydrazinoquinazolin-4(3H)-ones, where they exist predominantly as imino tautomers in solution (Ghiviriga et al., 2009).
Antimicrobial and Antifungal Properties
Novel compounds synthesized from this compound have shown promising antimicrobial and antifungal activities. For instance, a study on quinazolin-4(3H)-one derivatives revealed preliminary fungicidal activities (El-Hashash et al., 2015). Another research synthesized novel 2-phenyl-3-(substituted quinazolinylamino)quinazolin-4(3H)-ones and found potent antibacterial and antitubercular activities (Sulthana et al., 2020).
Drug Discovery and Development
This compound is also crucial in drug discovery. Its derivatives have been explored for hypoglycemic effects, demonstrating potential as short-acting agents for regulating glucose levels (Martynenko et al., 2019). Additionally, certain derivatives have been identified as plasmepsin inhibitors, which are relevant in the context of malaria treatment (Rasina et al., 2016).
Catalysis and Organic Transformations
In organic synthesis, this compound has been utilized as a catalyst for the chemoselective reduction of nitroarenes, showcasing its role in green chemistry (Thakur et al., 2018). This compound has also been part of efficient syntheses of various heterocyclic systems, demonstrating its versatility in organic chemistry (Karpenko et al., 2009).
Mechanism of Action
While the exact mechanism of action of 2-Hydrazinoquinazolin-4(3H)-one is not specified in the search results, one of its derivatives, 2-(3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)-2,3-dihydrophthalazine-1,4-dione (QCT7), has shown potent antibacterial activity against E. coli, and S. aureus . It also exhibited antitubercular activity and anti-HIV activity .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-hydrazinyl-3H-quinazolin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O/c9-12-8-10-6-4-2-1-3-5(6)7(13)11-8/h1-4H,9H2,(H2,10,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCFYYWZQWKEOOI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC(=N2)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59342-31-3 | |
Record name | 2-hydrazinyl-3,4-dihydroquinazolin-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main reaction pathway of 2-Hydrazinoquinazolin-4(3H)-one with acetylacetone?
A1: Contrary to expectations, the reaction of this compound with acetylacetone primarily yields 1-methyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-ones rather than the anticipated 2-(3,5-dimethyl-1H-pyrazol-1-yl)quinazolin-4(3H)-ones. This unexpected cyclization reaction highlights the unique reactivity of the hydrazine moiety within the quinazolinone scaffold. []
Q2: Can the reaction pathway be modified to yield pyrazole derivatives instead?
A2: Yes, research indicates that specific reaction conditions can alter the reaction pathway. For instance, when a 7-hydrazinocarbonyl group is present in the quinazolin-4(3H)-one structure, reaction with acetylacetone leads to the formation of the desired pyrazole derivative. This pyrazole group can be further modified, for example, by replacing it with an amine through amide formation. []
Q3: Have any computational studies been conducted to predict the biological activity of 1-Ar-4-R-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-ones derived from this compound?
A3: Yes, the PASS software has been employed to predict the biological activity of 1-Ar-4-R-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-ones. This analysis identified promising anti-asthmatic and anti-allergic activities for these compounds. Additionally, the GUSAR software predicted low acute toxicity for these derivatives, categorizing them as slightly toxic (class 4) or practically non-toxic (class 5) substances. []
Q4: Can this compound react with molecules other than acetylacetone to form triazoloquinazolinone derivatives?
A4: Research demonstrates that 2-Hydrazinoquinazolin-4(3H)-ones can react with imidazolides of aromatic acids or aromatic aldehydes, followed by oxidation with FeCl3, to yield the desired 1-Ar-4-R-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-ones. These synthetic routes provide flexibility in introducing diverse substituents on the triazoloquinazolinone core. []
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